molecular formula C11H11NO5S B11264483 (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Katalognummer: B11264483
Molekulargewicht: 269.28 g/mol
InChI-Schlüssel: MXELSJPFZXQRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound belonging to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by oxidation to introduce the dioxido group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in ester or amide derivatives .

Wissenschaftliche Forschungsanwendungen

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dioxido and oxo groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Eigenschaften

Molekularformel

C11H11NO5S

Molekulargewicht

269.28 g/mol

IUPAC-Name

2-(1,1,4-trioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-3-yl)acetic acid

InChI

InChI=1S/C11H11NO5S/c13-10(14)5-7-6-18(16,17)9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14)

InChI-Schlüssel

MXELSJPFZXQRJS-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NC2=CC=CC=C2S1(=O)=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.